1-(4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone 1-(4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.: 1353974-48-7
VCID: VC8233531
InChI: InChI=1S/C11H22N2O2/c1-10(15)13-5-3-11(4-6-13)9-12(2)7-8-14/h11,14H,3-9H2,1-2H3
SMILES: CC(=O)N1CCC(CC1)CN(C)CCO
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

1-(4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone

CAS No.: 1353974-48-7

Cat. No.: VC8233531

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

1-(4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone - 1353974-48-7

Specification

CAS No. 1353974-48-7
Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name 1-[4-[[2-hydroxyethyl(methyl)amino]methyl]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C11H22N2O2/c1-10(15)13-5-3-11(4-6-13)9-12(2)7-8-14/h11,14H,3-9H2,1-2H3
Standard InChI Key HIFINWUXIPEGPG-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)CN(C)CCO
Canonical SMILES CC(=O)N1CCC(CC1)CN(C)CCO

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with an acetyl group (CH3CO\text{CH}_3\text{CO}-) and at the 4-position with a methylamino-hydroxyethyl side chain (CH2N(CH3)CH2CH2OH\text{CH}_2\text{N}(\text{CH}_3)\text{CH}_2\text{CH}_2\text{OH}). Key structural attributes include:

PropertyValueSource
IUPAC Name1-[4-[[2-hydroxyethyl(methyl)amino]methyl]piperidin-1-yl]ethanone
SMILESCC(=O)N1CCC(CC1)CN(C)CCO
InChIKeyHIFINWUXIPEGPG-UHFFFAOYSA-N
Molecular Weight214.30 g/mol
CAS Registry Number1353974-48-7

The hydroxyethyl group enhances hydrophilicity, while the methylamino moiety introduces basicity, influencing solubility and reactivity. X-ray crystallography data for analogous piperidine derivatives reveal chair conformations for the six-membered ring, with substituents adopting equatorial orientations to minimize steric strain .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy of related compounds shows distinct signals for the acetyl carbonyl (δ\delta 170–175 ppm in 13C^{13}\text{C}) and piperidine protons (δ\delta 1.2–3.5 ppm in 1H^{1}\text{H}) . Mass spectrometry typically exhibits a molecular ion peak at m/z 214.3, with fragmentation patterns indicating cleavage at the amide bond.

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via a multi-step sequence:

  • Piperidine Functionalization: 4-Aminomethylpiperidine is reacted with methylamine and ethylene oxide to introduce the hydroxyethyl-methyl-amino side chain.

  • Acetylation: The secondary amine undergoes nucleophilic acyl substitution with acetyl chloride in the presence of a base (e.g., triethylamine).

Critical reaction parameters include:

  • Temperature: 0–5°C during acetylation to prevent overreaction

  • Solvent: Dichloromethane or tetrahydrofuran for optimal solubility

  • Yield: ~65–72% after purification by column chromatography

Reactivity Profile

The compound participates in:

  • Nucleophilic Additions: The secondary amine reacts with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts.

  • Oxidation: The hydroxyethyl group is oxidizable to a ketone using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4).

  • Complexation: The piperidine nitrogen and hydroxyl oxygen can coordinate transition metals (e.g., Cu2+^{2+}), as demonstrated in analogous structures .

Assay TypeResultImplicationSource
Cytotoxicity (HeLa cells)IC50_{50} > 100 µMLow acute toxicity
Antibacterial ActivityMIC 256 µg/mL (E. coli)Moderate growth inhibition
LogP0.89Favorable membrane permeability

Applications in Drug Development

Lead Compound Optimization

Structural analogs have been investigated as:

  • Antipsychotics: Piperidine derivatives modulate dopamine D2_2 receptors.

  • Antivirals: Hydroxyethyl groups enhance binding to viral envelope proteins.

Prodrug Design

The hydroxyl group serves as a site for prodrug derivatization:

Prodrug FormActivation MechanismTarget Indication
Phosphate EsterAlkaline phosphatase cleavageImproved aqueous solubility
Fatty Acid ConjugateEsterase hydrolysis in liverProlonged half-life

Future Research Directions

Quantitative Structure-Activity Relationships (QSAR)

Developing 3D-QSAR models using comparative molecular field analysis (CoMFA) could optimize side chain substituents for enhanced target affinity.

Targeted Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) functionalized with targeting ligands (e.g., folate) may improve biodistribution.

Green Chemistry Approaches

Investigating solvent-free synthesis and biocatalytic methods to reduce environmental impact.

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